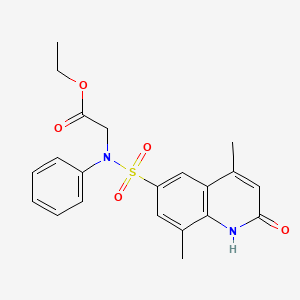

ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methodologies : Ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate and related compounds have been synthesized through various methodologies. One approach involves a four-component one-pot synthesis utilizing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, highlighting a clean, efficient, and environmentally friendly process (Khaligh, 2014). Another method employs protic pyridinium ionic liquid in water as a catalyst for the Hantzsch condensation reaction, offering advantages such as short reaction times, high yields, and simplicity (Tajbakhsh et al., 2013).

Molecular Structure and Analysis : Crystallographic and spectroscopic techniques have been used to elucidate the structures of these compounds. For example, crystal structure and Hirshfeld surface analysis, combined with DFT studies, provided insights into the molecular conformation and intermolecular interactions of a related compound, shedding light on its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Baba et al., 2019).

Potential Biological Applications

Antimicrobial and Anticancer Activity : Some derivatives have been synthesized with the aim of exploring their potential as antimicrobial and anticancer agents. For instance, new quinazolines have been evaluated for their antibacterial and antifungal activities, indicating potential utility in medical applications (Desai et al., 2007). Another study described the synthesis of a quinazolinone-based derivative with significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Molecular Interactions and Docking Studies

Molecular Docking : Spectroscopic analysis and molecular docking studies have been conducted on certain derivatives to understand their molecular properties and potential biological interactions. For example, a study on Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate revealed insights into its electron density, stabilization energies, and potential inhibitory activity against specific targets, providing a foundation for further pharmacological investigations (El-Azab et al., 2016).

Wirkmechanismus

Target of Action

It is known that 4-hydroxy-2-quinolones, a related class of compounds, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It is known that quinolone and its allied scaffolds are found amongst more than 60 fda approved drugs . They serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .

Biochemical Pathways

Quinolone and its derivatives have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Pharmacokinetics

It is known that certain compounds with similar structures can be absorbed through the gastrointestinal tract and excreted in urine .

Result of Action

It is known that quinolone and its derivatives have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Action Environment

It is known that the structure of certain compounds can allow them to pass through the blood-brain barrier and exert protective effects on neuronal cells damaged by cerebral ischemia .

Eigenschaften

IUPAC Name |

ethyl 2-[N-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-28-20(25)13-23(16-8-6-5-7-9-16)29(26,27)17-10-15(3)21-18(12-17)14(2)11-19(24)22-21/h5-12H,4,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMNZJDCAAZAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875246.png)

![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)

![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2875266.png)

![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)